4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester
Description
4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester is a naphthalene derivative featuring an acetyloxy group at position 4, a methyl group at position 6, and an ethyl ester at the carboxylic acid moiety (position 2). This compound is structurally related to intermediates used in pharmaceutical synthesis and organic chemistry research.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16O4/c1-4-19-16(18)13-8-12-6-5-10(2)7-14(12)15(9-13)20-11(3)17/h5-9H,4H2,1-3H3 |
InChI Key |
ZKDRTZRQZLMPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
4-(Acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester, also known by its CAS number 93435-18-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of naphthalene derivatives, which are known for various pharmacological properties, including antimicrobial and anti-inflammatory effects. The objective of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H16O4
- Molecular Weight : 272.29584
Biological Activity Overview
The biological activity of 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester has been evaluated in various studies, particularly focusing on its antimicrobial properties.
Antimicrobial Activity
A study investigated a series of naphthalene derivatives, including compounds similar to 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester. The results indicated potent antimicrobial activity against several clinically isolated strains:
| Microorganism | Active Compounds |
|---|---|
| Staphylococcus aureus | Compounds 9, 12, 20 |
| β-haemolytic streptococcus | Compounds 10, 12, 20 |
| Bacillus subtilis | Compounds 11, 17 |
| Vibrio cholerae | Compounds 12, 16, 20 |
| Escherichia coli | Compounds 13, 16 |
| Salmonella typhii | Compounds 13, 16, 18, 19 |
| Shigella flexneri | Compounds 12, 18 |
| Aspergillus flavus | Compounds 10, 13, 17, 18 |
| Aspergillus niger | Compounds 12, 15, 17, 21 |
| Mucor and Rhizopus species | Compounds 12, 15, 17, 18, 20 |
These findings suggest that compounds with structural similarities to the target compound exhibit significant antimicrobial properties against a range of pathogens .
While specific mechanisms for the biological activity of 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylic acid ethyl ester are not fully elucidated in the literature available, related compounds have shown mechanisms involving:
- Inhibition of bacterial cell wall synthesis.
- Disruption of microbial membrane integrity.
- Interference with metabolic pathways in microorganisms.
Case Studies
- In Vitro Studies : A series of in vitro tests were conducted on synthesized naphthalene derivatives that included evaluations against various bacterial and fungal strains. The results demonstrated that certain derivatives exhibited higher efficacy than traditional antibiotics in some cases .
- Comparative Analysis : Comparative studies with other naphthalene derivatives revealed that modifications in the acyl group significantly influenced antimicrobial potency. For example, the introduction of an acetoxy group at position four enhanced the overall activity against Gram-positive bacteria .
Comparison with Similar Compounds
Substituent Variations in Position 6
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic Acid Methyl Ester (CAS: 99660-52-3) :
- Substituents: Bromo (Br) at position 6, methyl ester.
- Molecular Formula: C₁₄H₁₁BrO₄; Molecular Weight: 323.14 g/mol.
- Key Differences: Bromine’s electronegativity and polarizability enhance reactivity in nucleophilic substitution compared to the methyl group in the main compound. The methyl ester reduces lipophilicity relative to the ethyl ester, affecting bioavailability .
- 4-Acetoxy-6-fluoro-3-methyl-naphthalene-2-carboxylic Acid Methyl Ester (CAS: 1227370-83-3): Substituents: Fluoro (F) at position 6, methyl at position 3. Molecular Formula: C₁₅H₁₃FO₄; Molecular Weight: 276.26 g/mol. The methyl group at position 3 introduces steric effects absent in the main compound .
Ester Group Modifications
Ethyl 4-(Acetyloxy)-6-chloro-5,8-dimethoxynaphthalene-2-carboxylate (CAS: 124010-11-3) :
- Substituents: Chloro (Cl) at position 6, dimethoxy at positions 5 and 6.
- Key Differences: Chlorine’s electron-withdrawing effect and dimethoxy groups increase polarity, enhancing solubility in polar solvents. The ethyl ester aligns with the main compound’s lipophilicity, but additional methoxy groups may hinder membrane permeability .
4-(Acetyloxy)-7,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester (CAS: 31206-84-5) :
- Substituents: Dimethoxy at positions 7 and 8, methyl ester.
- Molecular Formula: C₁₆H₁₆O₆; Molecular Weight: 304.3 g/mol.
- Key Differences: Dimethoxy groups improve hydrogen-bonding capacity, favoring interactions with biological targets. The methyl ester reduces metabolic stability compared to ethyl esters .
Functional Group Positional Isomerism
- 2-Naphthalenecarboxylic Acid, 4-hydroxy-6-Methyl-, Ethyl Ester (CAS: 1093073-42-7): Substituents: Hydroxy (OH) at position 4, methyl at position 4. Molecular Formula: C₁₄H₁₄O₃; Molecular Weight: 230.26 g/mol. Key Differences: The absence of an acetyloxy group reduces steric bulk and alters acidity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
